molecular formula C10H10ClN3O4 B11763361 Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate

Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate

Cat. No.: B11763361
M. Wt: 271.66 g/mol
InChI Key: RPOPSNIZZCCXGW-UKTHLTGXSA-N
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Description

Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate is an organic compound with the molecular formula C10H9Cl2N3O4 and a molecular weight of 306.1 g/mol . This compound is characterized by the presence of a chloro group, a nitrophenyl group, and a hydrazono group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate typically involves the reaction of 4-nitrophenylhydrazine with ethyl chloroacetate under basic conditions . The reaction proceeds as follows:

    Step 1: 4-nitrophenylhydrazine is reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide.

    Step 2: The reaction mixture is stirred at room temperature for several hours.

    Step 3: The product is then isolated by filtration and purified by recrystallization.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate involves its interaction with molecular targets such as enzymes and receptors. The chloro and nitrophenyl groups play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity . The hydrazono group can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate can be compared with similar compounds such as:

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity, making this compound unique in its applications and properties.

Properties

Molecular Formula

C10H10ClN3O4

Molecular Weight

271.66 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H10ClN3O4/c1-2-18-10(15)9(11)13-12-7-3-5-8(6-4-7)14(16)17/h3-6,12H,2H2,1H3/b13-9+

InChI Key

RPOPSNIZZCCXGW-UKTHLTGXSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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